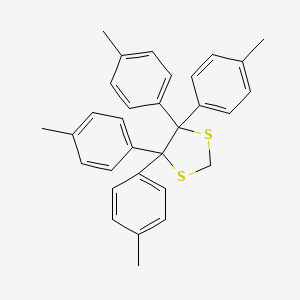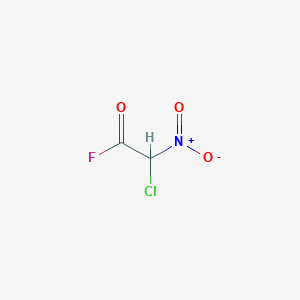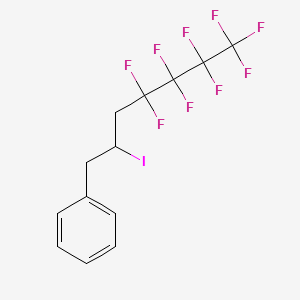
methyl N-benzoyl-N'-carbamoylcarbamimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-benzoyl-N’-carbamoylcarbamimidothioate is a chemical compound with the molecular formula C10H10N2O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoyl group, a carbamoyl group, and a carbamimidothioate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-benzoyl-N’-carbamoylcarbamimidothioate typically involves the reaction of benzoyl chloride with methyl carbamoylcarbamimidothioate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of methyl N-benzoyl-N’-carbamoylcarbamimidothioate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Methyl N-benzoyl-N’-carbamoylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The benzoyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the benzoyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various benzoyl derivatives depending on the nucleophile used.
科学的研究の応用
Methyl N-benzoyl-N’-carbamoylcarbamimidothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce benzoyl and carbamoyl groups into target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of methyl N-benzoyl-N’-carbamoylcarbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit the polymerization of tubulin, leading to the disruption of microtubule formation. This mechanism is similar to that of other benzimidazole derivatives, which interfere with cellular processes by binding to tubulin and preventing its assembly into microtubules .
類似化合物との比較
Methyl N-benzoyl-N’-carbamoylcarbamimidothioate can be compared with other similar compounds, such as:
Methyl N-(N-benzoylcarbamoyl)carbamate: Similar structure but lacks the thioate group.
Methyl N-(1-naphthyl)carbamate: Contains a naphthyl group instead of a benzoyl group.
Methyl N-(2,4,5-trichlorophenyl)carbamate: Contains a trichlorophenyl group instead of a benzoyl group.
These compounds share some structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.
特性
CAS番号 |
121032-67-5 |
|---|---|
分子式 |
C10H11N3O2S |
分子量 |
237.28 g/mol |
IUPAC名 |
methyl N-benzoyl-N'-carbamoylcarbamimidothioate |
InChI |
InChI=1S/C10H11N3O2S/c1-16-10(13-9(11)15)12-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H3,11,12,13,14,15) |
InChIキー |
XHDWDCNXVAFEPS-UHFFFAOYSA-N |
正規SMILES |
CSC(=NC(=O)N)NC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



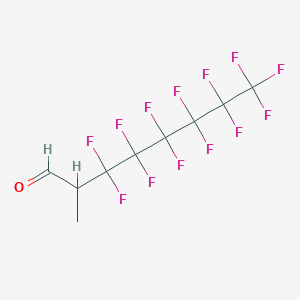
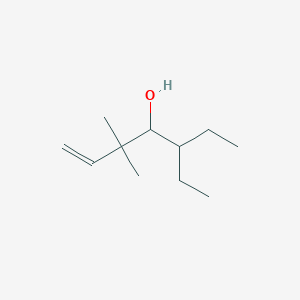

![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
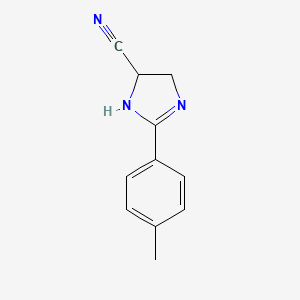
![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
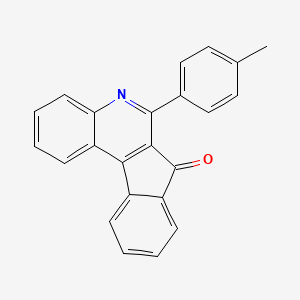
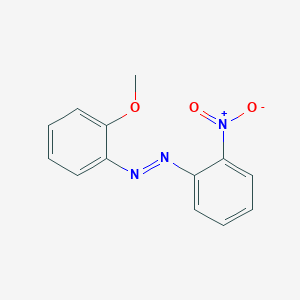
![5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14296643.png)
